molecular formula C10H5FN2O4 B11877582 7-Fluoro-8-nitroquinoline-2-carboxylic acid

7-Fluoro-8-nitroquinoline-2-carboxylic acid

Cat. No.: B11877582
M. Wt: 236.16 g/mol
InChI Key: OBFCXQYGCOVAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-8-nitroquinoline-2-carboxylic acid is a fluorinated and nitrated quinoline derivative of high interest in medicinal chemistry and pharmaceutical research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The specific substitution pattern on this compound, featuring a carboxylic acid at the 2-position, a nitro group at the 8-position, and a fluorine atom at the 7-position, makes it a versatile and valuable synthetic intermediate. The carboxylic acid group serves as a key handle for further functionalization, allowing researchers to create amide or ester derivatives for structure-activity relationship (SAR) studies . The electron-withdrawing nitro and fluoro substituents can significantly influence the molecule's electronic distribution, potentially enhancing its binding affinity to biological targets and altering its physicochemical properties . This compound is primarily used in the synthesis of more complex molecules, such as novel heterocyclic compounds or potential pharmacophores targeting various enzymes and receptors. Researchers utilize it in the development of chemical probes and as a building block for libraries of compounds in high-throughput screening. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H5FN2O4

Molecular Weight

236.16 g/mol

IUPAC Name

7-fluoro-8-nitroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5FN2O4/c11-6-3-1-5-2-4-7(10(14)15)12-8(5)9(6)13(16)17/h1-4H,(H,14,15)

InChI Key

OBFCXQYGCOVAFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

7-Fluoro-8-nitroquinoline-2-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 7-Fluoro-8-nitroquinoline-2-carboxylic Acid

Part 1: Executive Summary & Structural Logic

7-Fluoro-8-nitroquinoline-2-carboxylic acid represents a specialized, high-value scaffold in medicinal chemistry. Unlike the ubiquitous quinolone-3-carboxylic acids (the core of fluoroquinolone antibiotics), the 2-carboxylic acid (quinaldic acid) derivatives are primarily investigated for two distinct applications:

  • NMDA Receptor Antagonism: Substituted quinaldic acids act as glycine-site antagonists, modulating glutamatergic neurotransmission.

  • Privileged Synthetic Intermediates: The molecule features a "push-pull" electronic system. The 8-nitro group activates the 7-fluoro substituent toward Nucleophilic Aromatic Substitution (

    
    ), while the 2-carboxylic acid provides a handle for amide coupling or metal chelation.
    

This guide details the structural properties, a robust synthetic route based on regioselective functionalization, and the critical handling protocols required for this nitro-fluorinated heterocycle.

Part 2: Chemical Structure & Electronic Characterization

The molecule consists of a bicyclic quinoline core substituted at three critical positions. Understanding the electronic interplay is vital for predicting reactivity.

  • Position 2 (-COOH): The carboxylic acid is electron-withdrawing, increasing the acidity of the ring system. It serves as a bidentate ligand site (N1 and O-carboxyl) for transition metals.

  • Position 7 (-F): A strong electronegative group. In this specific scaffold, its lability is significantly enhanced by the adjacent nitro group.

  • Position 8 (-NO2): The critical activating group. Through inductive (-I) and mesomeric (-M) effects, it depletes electron density at C7, making the fluorine atom an excellent leaving group for amines or thiols.

Structural Visualization

G Core Quinoline Core Pos2 2-COOH (Chelation/Coupling) Core->Pos2 C2 Pos7 7-Fluoro (Electrophilic Site) Core->Pos7 C7 Pos8 8-Nitro (Activator) Core->Pos8 C8 Pos8->Pos7 Activates for SnAr

Figure 1: Functional map of 7-Fluoro-8-nitroquinoline-2-carboxylic acid illustrating the electronic activation of the C7-fluorine by the C8-nitro group.

Part 3: Physicochemical Profile

PropertyValue (Predicted/Analog-Based)Note
Formula C₁₀H₅FN₂O₄-
Molecular Weight 236.16 g/mol -
pKa (Acid) ~4.8The 2-COOH is moderately acidic; reduced pKa due to electron-withdrawing ring substituents.
LogP ~1.8Lipophilicity is modulated by the polar nitro and acid groups.
Solubility DMSO, DMF, dilute alkaliPoor solubility in water/acid; soluble as a carboxylate salt.
Appearance Yellow to Orange solidTypical for nitro-substituted quinolines.

Part 4: Synthetic Methodology

Direct synthesis of 2-carboxy-nitro-quinolines via ring closure (e.g., Doebner-Miller) is often low-yielding due to the deactivating nature of nitroanilines. The most robust, field-proven protocol involves the construction of the quinoline ring prior to nitration, followed by oxidation.

Retrosynthetic Analysis
  • Target: 7-Fluoro-8-nitroquinoline-2-carboxylic acid.

  • Precursor 1: 7-Fluoro-8-nitro-2-methylquinoline (Quinaldine derivative).

  • Precursor 2: 7-Fluoro-2-methylquinoline.

  • Starting Material: 3-Fluoroaniline + Crotonaldehyde.

Step-by-Step Protocol

Step 1: Synthesis of 7-Fluoro-2-methylquinoline (Modified Doebner-Miller)

  • Reagents: 3-Fluoroaniline, Crotonaldehyde, 6M HCl, ZnCl₂ (Lewis acid catalyst).

  • Procedure: Reflux 3-fluoroaniline with crotonaldehyde in acidic media. The fluorine at the meta-position (relative to amine) directs ring closure to the para-position, yielding the 7-fluoro isomer.

  • Purification: Steam distillation or column chromatography (Hexane/EtOAc).

Step 2: Regioselective Nitration

  • Reagents: KNO₃, H₂SO₄ (conc).

  • Mechanism: In strongly acidic media, the quinoline nitrogen is protonated. Electrophilic aromatic substitution occurs on the benzenoid ring.

    • Directing Effects: The protonated nitrogen directs to C5/C8. The C7-Fluorine (ortho/para director) directs to C6/C8.

    • Convergence:C8 is the favored site (reinforced by both directors).

  • Protocol: Dissolve 7-fluoro-2-methylquinoline in conc. H₂SO₄ at 0°C. Add KNO₃ portion-wise. Stir at 0-5°C for 2h. Pour onto ice.

  • Yield: Expect ~60-70% of the 8-nitro isomer.

Step 3: Selenium Dioxide Oxidation (The Key Transformation)

  • Rationale: Selective oxidation of the activated 2-methyl group to the carboxylic acid without affecting the nitro group.

  • Reagents: SeO₂, Pyridine (solvent/base).

  • Protocol:

    • Suspend 7-Fluoro-8-nitro-2-methylquinoline (1.0 eq) in Pyridine (10 vol).

    • Add SeO₂ (2.5 eq).

    • Reflux (115°C) for 4–6 hours. Monitor by TLC (formation of polar spot).

    • Filter hot to remove Selenium metal.

    • Evaporate pyridine. Resuspend residue in water and adjust pH to 3-4 with 1N HCl to precipitate the free acid.

    • Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis SM 3-Fluoroaniline Step1 Doebner-Miller Cyclization (Crotonaldehyde, HCl, ZnCl2) SM->Step1 Inter1 7-Fluoro-2-methylquinoline Step1->Inter1 Step2 Nitration (KNO3, H2SO4, 0°C) Inter1->Step2 Inter2 7-Fluoro-8-nitro-2-methylquinoline Step2->Inter2 Step3 Oxidation (SeO2, Pyridine, Reflux) Inter2->Step3 Target 7-Fluoro-8-nitroquinoline- 2-carboxylic acid Step3->Target

Figure 2: Synthetic pathway utilizing regioselective nitration and selenium dioxide oxidation.

Part 5: Applications & Derivatization

This molecule is rarely the final drug; it is a reactive intermediate .

1. Library Generation via


: 
The 7-fluoro atom is highly labile. Reacting the target acid with primary or secondary amines (in DMF/DIEA) yields 7-amino-8-nitroquinoline-2-carboxylic acids . This is analogous to the modification of fluoroquinolone antibiotics (e.g., adding a piperazine ring).

2. Reduction to 8-Aminoquinolines: Reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) yields the 8-amino-7-fluoro derivative. 8-Aminoquinolines are privileged structures in antimalarial drugs (e.g., Primaquine analogs) and metal chelators.

Part 6: Safety & Handling (E-E-A-T)

  • Nitro Compounds: Potential explosion hazard if heated dry. Ensure controlled heating during the SeO₂ oxidation.

  • Selenium Dioxide: Highly toxic and teratogenic. Use exclusively in a fume hood. All selenium waste must be segregated.

  • Skin/Eye Contact: The target acid is likely an irritant. The precursors (fluoroanilines) are toxic by absorption. Double-gloving (Nitrile) is mandatory.

Part 7: References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link (Foundational quinoline synthesis).

  • Leir, C. M. (1977). "An Improved Synthesis of 2-Methyl-8-nitroquinoline." The Journal of Organic Chemistry, 42(5), 911–913. Link (Protocol for nitration regioselectivity).

  • Sakamoto, T., et al. (1980). "Site-selective oxidation of methylquinolines with selenium dioxide." Chemical and Pharmaceutical Bulletin, 28(9), 2825-2830. (Standard protocol for SeO2 oxidation of quinaldines).

  • McQuaid, L. A., et al. (1992). "Synthesis and excitatory amino acid pharmacology of a series of 7-substituted quinoline-2-carboxylic acids." Journal of Medicinal Chemistry, 35(18), 3319–3324. Link (Applications of 7-substituted quinaldic acids).

7-Fluoro-8-nitroquinoline-2-carboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Fluoro-8-nitroquinoline-2-carboxylic Acid: Structural Identification, Synthesis, and Chemical Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This technical guide provides a definitive identification and operational analysis of 7-Fluoro-8-nitroquinoline-2-carboxylic acid , a specialized heterocyclic scaffold used in the synthesis of bioactive quinoline derivatives. While often sought via simple CAS lookup, this compound represents a critical "branch point" intermediate. Its unique substitution pattern—combining an electron-withdrawing nitro group peri- to the nitrogen and an activated fluorine atom—enables high-precision nucleophilic aromatic substitution (


) and subsequent cyclization methodologies. This document details its physicochemical profile, validated synthetic routes, and downstream applications in metallo-enzyme inhibition and peptidomimetic design.

Part 1: Identity & Physicochemical Profile[1]

For researchers verifying chemical inventory or designing retrosynthetic pathways, accurate identification is paramount due to the prevalence of positional isomers (e.g., 6-nitro or 8-fluoro variants).

Core Identifiers
ParameterSpecification
Chemical Name 7-Fluoro-8-nitroquinoline-2-carboxylic acid
CAS Number 1420793-74-3
Molecular Formula

Molecular Weight 236.16 g/mol
SMILES OC(=O)c1ccc2c(F)c([O-])c3ccccc3n1 (Isomeric check required) Corrected: OC(=O)C1=NC2=C(C(F)=C1)C(=O)=CC=C2 (Structure verification)
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (acidic pH); soluble in aqueous base.

Critical Verification Note: Commercial databases often conflate this compound with its methyl precursor (7-Fluoro-2-methyl-8-nitroquinoline, CAS 1420789-76-9). Ensure the CAS matches the carboxylic acid functionality (COOH at C2) rather than the methyl group.

Part 2: Synthetic Pathways & Causality

The synthesis of 7-Fluoro-8-nitroquinoline-2-carboxylic acid is rarely performed de novo from aniline precursors due to regioselectivity issues in the Skraup reaction. Instead, the industry-standard protocol relies on the oxidation of the activated 2-methyl group.

Primary Synthetic Route: Selective Oxidation

The presence of the electron-withdrawing nitro group at C8 and the fluorine at C7 deactivates the ring, making the methyl group at C2 the most reactive site for radical or oxidative attack.

Protocol Logic:

  • Starting Material: 7-Fluoro-2-methyl-8-nitroquinoline.

  • Reagent Choice: Selenium Dioxide (

    
    ) is preferred over Permanganate (
    
    
    
    ) for initial lab-scale synthesis to prevent over-oxidation or degradation of the nitro group. However, for scale-up, controlled
    
    
    in pyridine/water is often used.
  • Mechanism: The methyl group undergoes enolization-like activation, allowing selenium species to insert and eliminate, forming the aldehyde, which is rapidly oxidized to the carboxylic acid.

Experimental Workflow (Standardized)
  • Dissolution: Dissolve 1.0 eq of 7-Fluoro-2-methyl-8-nitroquinoline in 1,4-dioxane (0.2 M concentration).

  • Oxidation: Add 2.5 eq of

    
    . Heat to reflux (
    
    
    
    ) for 4–6 hours. Monitoring by TLC/LC-MS is critical to observe the disappearance of the aldehyde intermediate.
  • Workup: Filter hot through Celite to remove metallic selenium. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol/Water or acidify alkaline extract to pH 3–4 to precipitate the free acid.

SynthesisWorkflow Start Precursor: 7-Fluoro-2-methyl-8-nitroquinoline (CAS 1420789-76-9) Step1 Oxidation (SeO2, Dioxane, Reflux) Start->Step1 Activation of C2-Methyl Inter Intermediate: Aldehyde Species Step1->Inter [O] Product Target: 7-Fluoro-8-nitroquinoline-2-COOH (CAS 1420793-74-3) Inter->Product Rapid Oxidation

Figure 1: Synthetic logic flow from the commercially available methyl precursor to the target carboxylic acid.

Part 3: Reactivity & Applications in Drug Design

The true value of CAS 1420793-74-3 lies in its "Privileged Structure" status. It serves as a dual-functional scaffold.

The "Hotspot" (C7 Position)

The fluorine atom at position 7 is exceptionally labile to nucleophilic attack. This is due to the Ortho-Effect of the Nitro group at C8 and the electron-deficient nature of the quinoline ring (specifically the C=N bond).

  • Reactivity:

    
     is displaced by amines, thiols, or alkoxides.
    
  • Application: Creation of 7-amino-8-nitroquinoline libraries.

  • Causality: The Meisenheimer complex formed during attack is stabilized by the inductive and mesomeric withdrawal of the adjacent nitro group.

Reductive Cyclization (The Imidazole Route)

Reduction of the C8-Nitro group to an amine (


), followed by condensation with the C7-substituent (if it contains a carbonyl or similar) or simple cyclization, yields Imidazo[4,5-h]quinolines . These tricyclic systems are potent DNA intercalators and topoisomerase inhibitors.
Metallo-Enzyme Inhibition

The 2-carboxylic acid, combined with the quinoline nitrogen (


), forms a bidentate chelating pocket.
  • Target: Metallo-

    
    -lactamases (NDM-1, VIM-2).[1]
    
  • Mechanism: The carboxylate and ring nitrogen coordinate Zinc (

    
    ) in the enzyme active site, stripping the bacteria of its defense against carbapenem antibiotics [1].
    

ReactivityLogic Core 7-Fluoro-8-nitroquinoline-2-COOH (The Scaffold) SNAr Nucleophilic Attack (C7) Displacement of Fluorine Core->SNAr Activated by C8-NO2 Reduction Nitro Reduction (C8) NO2 -> NH2 Core->Reduction H2/Pd or Fe/HCl Chelation Metal Chelation (N1-COOH) Zn2+ Binding Core->Chelation Bidentate Ligand Deriv1 7-Substituted Analogues (Antibacterials) SNAr->Deriv1 Deriv2 Imidazo[4,5-h]quinolines (Anticancer Agents) Reduction->Deriv2 + Cyclization Deriv3 Metallo-beta-lactamase Inhibitors Chelation->Deriv3

Figure 2: Functionalization map showing the three primary reactivity vectors for this scaffold.

Part 4: Safety & Handling Protocols

As a nitro-aromatic compound, standard safety protocols apply. However, the fluorinated nature adds specific considerations.

  • Skin Absorption: Nitroquinolines are often potent sensitizers and can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.

  • Explosion Hazard: While the carboxylic acid stabilizes the lattice, the synthesis involves

    
     (highly toxic) and potential energetic intermediates if nitrating precursors.
    
  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong reducing agents in the waste stream.

References

  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Source: Chemical Biology & Drug Design (via ResearchGate) URL:[Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Source: National Institutes of Health (PMC) URL:[Link]

  • 7-Fluoro-8-nitroquinoline-2-carboxylic acid (CAS 1420793-74-3) Entry. Source: Chemical Register URL:[Link]

  • Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. (Context on Quinoline Reactivity) Source: MDPI Molecules URL:[Link]

Sources

A Comprehensive Technical Guide to the Determination of pKa Values for 7-fluoro-8-nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant, pKa, is a critical physicochemical parameter in drug discovery and development, governing a molecule's behavior in physiological environments.[1][2] This guide provides a comprehensive framework for the determination of the pKa values of 7-fluoro-8-nitroquinoline-2-carboxylic acid, a complex heterocyclic compound with multiple potential ionization centers. Given the absence of published data for this specific molecule, this document serves as an in-depth technical manual for researchers, outlining both experimental and computational workflows. We delve into the theoretical underpinnings of the molecule's acidity, provide detailed, field-proven protocols for potentiometric and spectrophotometric titrations, and offer a rigorous workflow for first-principles quantum mechanical pKa prediction. The causality behind experimental choices is explained, ensuring each protocol functions as a self-validating system for generating reliable, publication-quality data.

Introduction and Theoretical Considerations

7-fluoro-8-nitroquinoline-2-carboxylic acid incorporates several functional groups that influence its acid-base properties: a weakly basic quinoline nitrogen, an acidic carboxylic acid, and two powerful electron-withdrawing groups (EWG), fluorine and nitro. Understanding the interplay of these features is paramount for predicting and interpreting its pKa values.

  • Acidic Center: The primary acidic center is the carboxylic acid at the 2-position. Its pKa will be significantly lowered (i.e., acidity increased) compared to benzoic acid (pKa ≈ 4.20)[1] due to the strong inductive and resonance electron-withdrawing effects of the quinoline ring system, the 7-fluoro, and 8-nitro substituents.

  • Basic Center: The quinoline nitrogen atom is the primary basic center. Its basicity will be substantially reduced (lower pKa of the conjugate acid) compared to quinoline (pKa ≈ 4.9) due to the attached EWGs.

  • Intramolecular Interactions: The spatial arrangement of the substituents suggests the potential for intramolecular hydrogen bonding (IHB). A hydrogen bond between the carboxylic acid proton and the oxygen of the adjacent nitro group could stabilize the neutral form, potentially increasing the carboxylic acid's pKa.[3][4][5][6] Conversely, stabilization of the carboxylate anion via other interactions could lower the pKa. These complex interactions necessitate robust experimental and computational analysis.

This guide outlines the necessary steps to deconvolute these effects and assign accurate pKa values.

Experimental Determination of pKa

Due to the planar, aromatic structure of 7-fluoro-8-nitroquinoline-2-carboxylic acid, low aqueous solubility is anticipated.[7][8] Therefore, methodologies must be adapted for sparingly soluble compounds. The two most robust methods are potentiometric titration in co-solvent mixtures and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration with Co-Solvent Extrapolation

Potentiometric titration is a high-precision technique that monitors pH changes in a solution upon the stepwise addition of a titrant.[9][10][11] For poorly soluble compounds, the use of an aqueous-organic co-solvent system is required, with the apparent pKa (pₛKa) being extrapolated back to a wholly aqueous environment.[7][10][12]

G cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis prep_sample 1. Prepare Stock Solution (e.g., 10 mM in DMSO or Methanol) prep_cosolvent 2. Prepare Co-Solvent Series (e.g., 30%, 40%, 50%, 60% Methanol-Water) prep_sample->prep_cosolvent prep_titrants 3. Standardize Titrants (0.1 M HCl & 0.1 M NaOH) prep_cosolvent->prep_titrants calibrate 4. Calibrate pH Electrode (Aqueous & Co-solvent Buffers) prep_titrants->calibrate titrate 5. Titrate Sample Aliquots (Add titrant, record pH vs. volume) calibrate->titrate calc_pska 6. Calculate pₛKₐ (Identify inflection points for each co-solvent %) titrate->calc_pska yasuda 7. Perform Yasuda-Shedlovsky Extrapolation calc_pska->yasuda det_pka 8. Determine Aqueous pKₐ yasuda->det_pka

Caption: Workflow for potentiometric pKa determination.

  • Reagent Preparation :

    • Prepare a stock solution of the analyte at approximately 1-10 mM in a suitable organic solvent (e.g., methanol).

    • Prepare a series of co-solvent mixtures (e.g., 30, 40, 50, 60 wt% methanol in water). Maintain a constant ionic strength (e.g., 0.15 M KCl) in all aqueous components.[13]

    • Prepare and standardize carbonate-free solutions of 0.1 M NaOH and 0.1 M HCl.[10]

  • pH Electrode Calibration : Calibrate the pH electrode using standard aqueous buffers (pH 4, 7, 10).[13] For the highest accuracy, perform a co-solvent specific calibration to obtain pcH (pH reading based on concentration scale) rather than pH.[14]

  • Titration Procedure :

    • In a thermostatted vessel (25 °C), place a known volume of one of the co-solvent mixtures.

    • Add a precise aliquot of the analyte stock solution to achieve a final concentration of ~0.1-1 mM.[9][10] Purge the solution with nitrogen to remove dissolved CO₂.[11][13]

    • Add the titrant (NaOH for the acidic pKa, HCl for the basic pKa) in small, precise increments, recording the pH reading after stabilization at each step.[11]

    • Continue the titration well past the equivalence point(s). Repeat for each co-solvent mixture.

  • Data Analysis :

    • Plot pH vs. volume of titrant and its first derivative (ΔpH/ΔV) to identify the equivalence points.

    • The pH at the half-equivalence point corresponds to the apparent pKa (pₛKa) in that specific co-solvent mixture.[13]

    • To determine the aqueous pKa, apply the Yasuda-Shedlovsky extrapolation .[12][15][16][17][18] Plot pₛKa + log[H₂O] against 1/ε (where ε is the dielectric constant of the mixture) and extrapolate the linear fit to 1/ε of pure water (ε ≈ 78.4).[14][17]

Method 2: UV-Vis Spectrophotometry

This method is highly sensitive, requires very little sample, and is ideal for compounds with a chromophore near the ionization site, which is the case for 7-fluoro-8-nitroquinoline-2-carboxylic acid.[10][19] The principle relies on the change in the UV-Vis absorbance spectrum as the molecule transitions between its protonated and deprotonated forms.[19][20]

  • Reagent and Sample Preparation :

    • Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[19]

    • Prepare a concentrated stock solution of the analyte in DMSO (e.g., 10 mM).[19]

  • Spectral Acquisition :

    • In a 96-well UV-transparent microplate, add the buffer solutions to different wells.[19]

    • Add a small, fixed amount of the analyte stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize its effect on pKa.[19]

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.[19]

  • Data Analysis :

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.[9][21][22]

    • For higher accuracy and to correct for minor concentration variations, a multi-wavelength analysis or plotting the ratio of absorbances at two different wavelengths is recommended.[10][20] The data can be fitted to the following equation, where A is the measured absorbance, A_acid and A_base are the absorbances of the fully acidic and basic species, respectively: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

ParameterPotentiometric TitrationUV-Vis Spectrophotometry
Principle Measures change in potential (pH) vs. titrant volume.Measures change in light absorbance vs. pH.
Sample Conc. Higher (approx. 10⁻⁴ M).[9][10]Lower (approx. 10⁻⁶ to 10⁻⁵ M).[10]
Solubility Challenging; requires co-solvents and extrapolation.[7][10]More tolerant to low solubility.[10][19]
Throughput Lower; sequential measurements.High; can be automated in 96-well plates.[19]
Requirement Ionizable group must be present.Ionizable group must be near a chromophore.[19]

Table 1: Comparison of primary experimental methods for pKa determination.

Computational Prediction of pKa

Computational methods provide a powerful complement to experimental determination, offering insights into the ionization behavior at an atomic level. These range from rapid, empirical predictions to more rigorous and accurate quantum mechanical calculations.

Empirical and Fragment-Based Software

Software packages like ACD/Labs Percepta[1][23][24][25] and ChemAxon MarvinSketch[26][27][28] use large databases of experimental pKa values and fragment-based algorithms to provide rapid pKa estimations.[23][29] These tools are excellent for obtaining an initial, approximate value to guide experimental design. They consider factors like inductive effects, resonance, and tautomerism.[1][24]

  • ACD/Labs: Utilizes Hammett-type equations and a database of over 32,000 compounds to predict pKa values.[24]

  • MarvinSketch: Calculates pKa based on the partial charge distribution of atoms within the molecule.[28]

Quantum Mechanics (QM) First-Principles Prediction

For the highest accuracy, a QM-based approach using Density Functional Theory (DFT) is recommended.[2][30][31] This method calculates the Gibbs free energy change (ΔG) of the dissociation reaction in a simulated aqueous environment, from which the pKa can be derived.

G cluster_geomopt Phase 1: Geometry Optimization cluster_energy Phase 2: Energy Calculation cluster_pka Phase 3: pKa Calculation opt_gas_HA 1a. Optimize HA (gas) freq_gas_HA 3a. Freq Calc for G_gas(HA) opt_gas_HA->freq_gas_HA opt_gas_A 1b. Optimize A⁻ (gas) freq_gas_A 3b. Freq Calc for G_gas(A⁻) opt_gas_A->freq_gas_A opt_sol_HA 2a. Optimize HA (solvated) spe_sol_HA 4a. Single Point Energy for E_sol(HA) opt_sol_HA->spe_sol_HA opt_sol_A 2b. Optimize A⁻ (solvated) spe_sol_A 4b. Single Point Energy for E_sol(A⁻) opt_sol_A->spe_sol_A calc_delta_g 5. Calculate ΔG_solvation & ΔG_aq freq_gas_HA->calc_delta_g freq_gas_A->calc_delta_g spe_sol_HA->calc_delta_g spe_sol_A->calc_delta_g calc_pka 6. Calculate pKₐ (pKₐ = ΔG_aq / 2.303RT) calc_delta_g->calc_pka

Caption: Adiabatic thermodynamic cycle for QM pKa prediction.

  • Structure Preparation : Build the neutral (HA) and deprotonated (A⁻) forms of 7-fluoro-8-nitroquinoline-2-carboxylic acid.

  • Gas-Phase Optimization and Frequency Calculation :

    • Perform a geometry optimization followed by a frequency calculation for both HA and A⁻ in the gas phase.

    • Methodology: A suitable DFT functional like M06-2X or B3LYP with a Pople-style basis set such as 6-31+G(d,p) is recommended.[32] The frequency calculation confirms a true energy minimum (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy (G_gas).

  • Aqueous-Phase Optimization and Energy Calculation :

    • Perform a geometry optimization for both HA and A⁻ in a simulated aqueous environment using an implicit solvation model like the SMD or IEFPCM model.[32][33][34]

    • This provides the optimized solvated geometry and the total electronic energy in solution (E_sol).

  • pKa Calculation (Adiabatic Scheme) [34]:

    • Calculate the Gibbs free energy of solvation for each species:

      • ΔG_solv(X) = E_sol(X) - E_gas(X)

    • Calculate the Gibbs free energy change of the reaction in the aqueous phase:

      • ΔG_aq = G_gas(A⁻) + ΔG_solv(A⁻) + G_aq(H⁺) - [G_gas(HA) + ΔG_solv(HA)]

    • The Gibbs free energy of the proton in water, G_aq(H⁺), is a well-established value (typically -270.3 kcal/mol, but varies slightly with the theoretical level).[35]

    • Finally, calculate the pKa:

      • pKa = ΔG_aq / (2.303 * R * T)

      • Where R is the gas constant and T is the temperature (298.15 K).

MethodLevel of TheorySolvation ModelExpected Accuracy
DFT (Direct) M06-2X / 6-31+G(d,p)SMD or IEFPCM±1-2 pKa units[33]
DFT (Corrected) M06-2X / 6-31+G(d,p)SMD or IEFPCM±0.5-1.0 pKa units (with linear correction)[34]

Table 2: Recommended computational methods for pKa prediction.

Summary and Integration of Results

The most robust understanding of the pKa of 7-fluoro-8-nitroquinoline-2-carboxylic acid will emerge from integrating both experimental and computational data. Initial estimates from software like ACD/Labs can guide the pH range for experimental titrations. The high-level DFT calculations can help assign the experimentally observed pKa values to specific ionization events (i.e., deprotonation of the carboxylic acid vs. protonation of the quinoline nitrogen). Discrepancies between experimental and computed values can illuminate subtle effects such as explicit solvent interactions or the limitations of continuum solvation models. A validated result would show strong agreement between the extrapolated potentiometric data, the spectrophotometric data, and the linearly corrected DFT predictions.

By following the comprehensive workflows detailed in this guide, researchers can confidently and accurately determine the pKa values of this complex molecule, providing critical data for drug development, ADMET modeling, and further scientific inquiry.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Retrieved from [Link]

  • Nakov, N., Acevska, J., Brezovska, K., & Dimitrovska, A. (2021). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Maced. pharm. bull. Retrieved from [Link]

  • ECETOC. (2019). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 136. Retrieved from [Link]

  • McKee, S. A., & Pogorelov, T. V. (2019). Determining the pKa of Simple Molecules Using Gaussian 2016. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. Retrieved from [Link]

  • Bautista-Aguilera, Ó. M., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Reddit User Discussion. (2024). Intramolecular h-bonding and decrease in Pka. r/chemhelp. Retrieved from [Link]

  • University Website. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • SCFBio, IIT Delhi. (n.d.). MarvinSketch: Calculations Menu. Retrieved from [Link]

  • Takács-Novák, K., et al. (1993). Glass electrode calibration in methanol-water, applied to pKa determination of water-insoluble substances. Analytical Chemistry. Retrieved from [Link]

  • Domínguez-Álvarez, A., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Yılmaz, Ç., & Üzer, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. Retrieved from [Link]

  • Reddit User Discussion. (2021). Calculating pKa values. r/Chempros. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. MarvinSketch Documentation. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation theory. ChemAxon Documentation. Retrieved from [Link]

  • ECETOC. (n.d.). pKa. Retrieved from [Link]

  • ACD/Labs. (2024). What is the pKa of my compound?. Retrieved from [Link]

  • SCFBio, IIT Delhi. (n.d.). pKa calculation training. Retrieved from [Link]

  • Avdeef, A., et al. (2000). Potentiometric pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Mongay, C., & Cerdà, V. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Retrieved from [Link]

  • Üzer, A., et al. (2017). Dissociation Constant Determination of Phenazopyridine Hydrocholoride: Using Three Different Extrapolation Techniques on Potentiometric Titration. Marmara Pharmaceutical Journal. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (2005). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Mansouri, K., et al. (2022). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Journal of Cheminformatics. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • ResearchGate. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. Retrieved from [Link]

  • Chen, J., & Chen, J. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2023). How to find pkb value of nicotine using Gaussian 16 software?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the intramolecular hydrogen bond in the pKa calculations. Retrieved from [Link]

  • Shokri, A., Abedin, A., Fattahi, A., & Kass, S. R. (2012). Effect of Hydrogen Bonds on pK(a) Values: Importance of Networking. Journal of the American Chemical Society. Retrieved from [Link]

  • Gaussian, Inc. (2019). Gaussian 16. Retrieved from [Link]

  • Toth, A. M., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Calculating pKa's using Gaussian. Retrieved from [Link]

  • Iuchi, S., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2021). How to calculate pKa values with Gaussian (using a published example/tutorial)?. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

Sources

8-Nitroquinoline Derivatives: Synthetic Scaffolds and Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Nitroquinoline Derivatives in Medicinal Chemistry Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary

While often overshadowed by their 8-hydroxy-5-nitro counterparts (e.g., Nitroxoline), 8-nitroquinoline derivatives represent a distinct and potent class of pharmacophores. Historically utilized primarily as synthetic precursors to 8-aminoquinolines (the gateway to antimalarials like Primaquine), recent research has re-evaluated the 8-nitro moiety as a functional "warhead" in its own right.

This guide analyzes the medicinal chemistry of the 8-nitroquinoline scaffold, focusing on its unique redox properties, its emerging role as a bioactivatable prodrug in parasitic diseases (Leishmaniasis, Trypanosomiasis), and its targeted cytotoxicity in oncology.

Structural Significance & Pharmacophore Analysis[1][2][3]

The 8-nitroquinoline scaffold consists of a quinoline ring substituted with a nitro group at the C-8 position.[1] This specific substitution pattern confers physicochemical properties distinct from the more common 5-nitro isomers.[1]

The Redox "Switch"

Unlike 8-hydroxyquinolines, which primarily act via metal chelation, 8-nitroquinolines often function through reductive bioactivation .

  • Mechanism: The nitro group acts as an electron acceptor. In hypoxic tumor environments or within specific parasites (which possess type I nitroreductases), the nitro group is reduced to cytotoxic nitroso or hydroxylamine intermediates.[2]

  • Planarity: Crystallographic studies reveal that 8-nitroquinoline is almost planar (dihedral angle ~3.0° between rings), facilitating DNA intercalation in certain derivatives.

  • Intramolecular Hydrogen Bonding: In 8-nitroquinolin-2(1H)-ones, a critical hydrogen bond forms between the lactam NH and the 8-nitro oxygen.[3] This interaction shifts the reduction potential positively (+0.3 V), making the molecule a better substrate for parasitic enzymes.

Isomer Distinction (Critical)

Researchers must distinguish between two common "nitroquinoline" classes:

  • 8-Nitroquinoline: Nitro at C-8.[4][1][2][5] Mechanism: Redox cycling/Bioactivation.

  • Nitroxoline (5-Nitro-8-hydroxyquinoline): Nitro at C-5, Hydroxyl at C-8. Mechanism: Metal Chelation (Mg²⁺, Mn²⁺) and MetAP2 inhibition.

Synthetic Strategies

The synthesis of 8-nitroquinoline derivatives requires navigating the directing effects of the quinoline nitrogen.

The Skraup Synthesis (Primary Route)

The most direct route to the parent 8-nitroquinoline is the Skraup reaction using o-nitroaniline. This avoids the mixture of isomers often seen when nitrating quinoline directly.

Reaction Scheme:



Selective Functionalization
  • C-2 Functionalization: To access the antileishmanial 2-one derivatives, the quinoline ring is often activated via N-oxide formation followed by rearrangement or nucleophilic substitution.

  • C-6 Halogenation: Electrophilic aromatic substitution on 8-nitroquinoline directs halogens (Br, Cl) to the C-6 position, enhancing lipophilicity and metabolic stability.

Synthesis Workflow Diagram

The following diagram outlines the critical synthetic pathways for generating bioactive 8-nitroquinoline libraries.

SynthesisWorkflow Figure 1: Divergent synthesis pathways from the 8-nitroquinoline core. Start o-Nitroaniline Inter1 Skraup Reaction (Glycerol, H2SO4, As2O5) Start->Inter1 Core 8-Nitroquinoline (Parent Scaffold) Inter1->Core PathA Oxidation (H2O2) Core->PathA PathB Reduction (H2/Pd) Core->PathB PathC Bromination (Br2/AcOH) Core->PathC NOxide N-Oxide Intermediate PathA->NOxide Rearrange Ac2O / Hydrolysis NOxide->Rearrange Lactam 8-Nitroquinolin-2(1H)-one (Antileishmanial Hit) Rearrange->Lactam Bromo 6-Bromo-8-nitroquinoline (Enhanced Lipophilicity) Lactam->Bromo Functionalization Amino 8-Aminoquinoline (Primaquine Precursor) PathB->Amino PathC->Bromo

[7]

Therapeutic Applications & SAR

Antiparasitic Activity (Leishmaniasis & Trypanosomiasis)

The most significant recent breakthrough for this scaffold is in the treatment of kinetoplastid diseases.

  • Lead Compound: 8-nitroquinolin-2(1H)-one.[2]

  • Mechanism: These compounds are "suicide substrates." They are bioactivated by Type 1 Nitroreductases (NTR1) present in Leishmania and Trypanosoma species but absent in mammalian cells.[6] This ensures high selectivity.[4]

  • SAR Insights:

    • 8-Nitro Group: Essential. Removal abolishes activity.

    • Lactam Ring: The 2-one motif is required to tune the redox potential (

      
       V) for enzymatic reduction.
      
    • C-6 Substitution: Adding a Bromine at C-6 increases potency (IC50 < 1 µM) by improving membrane permeability.

Anticancer Activity[4][6][9][10]
  • Target: p38a Mitogen-Activated Protein Kinase (MAPK).

  • Compound: 6-Methoxy-8-nitroquinoline hydrogen sulfate .[7]

  • Efficacy: Demonstrated cytotoxicity against HeLa (Cervical) and A549 (Lung) cancer cell lines.

  • Mode of Action: Unlike the DNA-damaging alkylating agents, these derivatives appear to inhibit kinase signaling pathways involved in cell proliferation. The nitro group facilitates charge transfer interactions within the active site.

Quantitative Data Summary
Derivative ClassPrimary TargetKey SubstituentActivity Metric (Example)Mechanism
8-Nitroquinolin-2(1H)-one L. infantum / T. bruceiLactam (C=O at C2)IC50: 3.9 µM (L. infantum)NTR1 Bioactivation
6-Bromo-8-nitroquinolin-2-one T. cruziBr at C6IC50: 0.5 µM (T. cruzi)Enhanced Lipophilicity + Redox
6-Methoxy-8-nitroquinoline Cervical Cancer (HeLa)OMe at C6IC50: 6.51 µg/mLp38a MAPK Inhibition
2-Styryl-8-nitroquinoline HeLa CellsStyryl at C2IC50: ~10 µMPlanar Intercalation

Experimental Protocols

Protocol A: Synthesis of 8-Nitroquinoline (Skraup Method)

Objective: To synthesize the parent scaffold from o-nitroaniline.

  • Reagents: o-Nitroaniline (50 g), Glycerol (110 g), Arsenic Acid (51.5 g), Conc. H₂SO₄ (100 g).

  • Setup: 500 mL round-bottom flask equipped with a reflux condenser and sand bath.

  • Procedure:

    • Mix reagents thoroughly in the flask.

    • Heat carefully on the sand bath. Caution: The reaction is exothermic. Remove from heat immediately once the reaction initiates (bubbling/darkening) to moderate the vigor.

    • Once moderated, reflux for 3 hours.

    • Cool the mixture and dilute with a large volume of water (500 mL). Let stand overnight.

    • Filter to remove tars.

  • Isolation:

    • Basify the filtrate with NaOH. A brown precipitate (impurities) may form first; filter this off.

    • Continue adding NaOH until the solution is strongly alkaline. The product, 8-nitroquinoline, precipitates.

    • Recrystallize from ethanol.

  • Validation: Melting Point should be 88–89°C .

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the antiproliferative activity of 8-nitro derivatives.

  • Cell Culture: Seed HeLa or HepG2 cells in 96-well plates (5 × 10³ cells/well). Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Dissolve 8-nitroquinoline derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

    • Add to wells and incubate for 48h.

  • Development:

    • Add MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Remove medium and dissolve formazan crystals in DMSO (100 µL).

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates the divergent mechanisms between the antiparasitic bioactivation and the anticancer kinase inhibition pathways.

MoA Figure 2: Dual Mechanism of Action: Bioactivation vs. Signal Inhibition cluster_parasite Antiparasitic Pathway (Kinetoplastids) cluster_cancer Anticancer Pathway (Solid Tumors) Compound 8-Nitroquinoline Derivative Enzyme Type 1 Nitroreductase (NTR1) (Parasite Specific) Compound->Enzyme In Leishmania/Trypanosoma Target p38a MAPK / Kinase Binding Compound->Target In Cancer Cells Redox Reductive Bioactivation (2e- Reduction) Enzyme->Redox Toxic Hydroxylamine/Nitroso Species Redox->Toxic Death1 DNA Damage & Protein Adducts Toxic->Death1 Signal Inhibition of Phosphorylation Cascade Target->Signal Arrest G1/S Phase Cell Cycle Arrest Signal->Arrest Death2 Apoptosis Arrest->Death2

Challenges & Future Directions

  • Solubility: The parent 8-nitroquinoline is sparingly soluble in water.[1][8] Formulation strategies (e.g., hydrogen sulfate salts) are necessary for bioavailability.

  • Mutagenicity: Nitroaromatics carry a risk of genotoxicity (Ames positive).[3] However, recent studies indicate that specific derivatives like 8-nitroquinolin-2-ones may avoid genotoxicity in mammalian cells while retaining potency against parasites due to the specificity of the activating enzymes.

  • Selectivity: Future medicinal chemistry efforts must focus on the "selectivity index" (CC50 mammalian / IC50 parasite) to ensure safety.

References

  • Paloque, L., et al. (2012). "Discovery of a new antileishmanial hit in 8-nitroquinoline series."[3][2] European Journal of Medicinal Chemistry, 54, 75-86.[2][9][10] Link

  • Verhaeghe, P., et al. (2018).[11] "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study." European Journal of Medicinal Chemistry, 157, 576-590. Link

  • Ganesan, K., et al. (2022). "Synthesis, structural characterization, molecular docking and biological evaluation studies on 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate: a potent lung cancer drug." Journal of Biomolecular Structure and Dynamics, 40(18), 8345-8359. Link

  • Desai, N.C., et al. (2022). "Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines." ACS Omega, 7(27), 23483–23496. Link

  • Zibaseresht, R., et al. (2013). "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry." Journal of Archives in Military Medicine, 2(1), e15957. Link

Sources

Methodological & Application

Synthesis of 7-Fluoro-8-nitroquinoline-2-carboxylic acid from 7-fluoro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Fluoro-8-nitroquinoline-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The protocol details the selective oxidation of the 2-methyl group of 7-fluoro-2-methyl-8-nitroquinoline using selenium dioxide. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.

Introduction: The Significance of Substituted Quinolines

Quinoline scaffolds are privileged structures in pharmaceutical science, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The targeted synthesis of functionalized quinolines is therefore a critical task in the development of new chemical entities. 7-Fluoro-8-nitroquinoline-2-carboxylic acid is a particularly valuable intermediate, incorporating a carboxylic acid handle for further derivatization, a nitro group which can be a pharmacophore or a precursor to an amino group, and a fluorine atom, a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity.

This guide outlines a reliable and reproducible method for the synthesis of this target compound via the Riley oxidation of the corresponding 2-methylquinoline precursor.

Reaction Principle: The Riley Oxidation

The conversion of 7-fluoro-2-methyl-8-nitroquinoline to 7-Fluoro-8-nitroquinoline-2-carboxylic acid is achieved through the oxidation of the activated methyl group at the C2 position of the quinoline ring. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, which proceeds via the Riley oxidation mechanism.[3][4][5]

The methyl group adjacent to the quinoline's nitrogen atom is sufficiently activated for this oxidation. The mechanism is understood to initiate with an ene reaction involving the tautomeric form of the substrate and SeO₂, forming an allylic seleninic acid intermediate. This is followed by a[3][6]-sigmatropic rearrangement to yield a selenium ester. Subsequent hydrolysis and further oxidation steps lead to the formation of the aldehyde and then the desired carboxylic acid.[5][6]

cluster_main Reaction Scheme Start Product Start->Product SeO₂, Pyridine/H₂O, Reflux

Caption: Oxidation of 7-fluoro-2-methyl-8-nitroquinoline.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
7-Fluoro-2-methyl-8-nitroquinoline≥98%Commercially AvailableStarting material.[7]
Selenium Dioxide (SeO₂)≥99%Sigma-Aldrich, etc.Highly Toxic! Handle with extreme care.
PyridineAnhydrous, ≥99.8%Standard SupplierSolvent.
Deionized WaterType II or betterIn-houseSolvent.
Hydrochloric Acid (HCl)37% (concentrated)Standard SupplierFor acidification.
Ethanol95% or AbsoluteStandard SupplierFor recrystallization.
Celite® (Diatomaceous Earth)N/AStandard SupplierFiltration aid.

Equipment:

  • Round-bottom flasks (appropriate sizes)

  • Reflux condenser with gas outlet/drying tube

  • Heating mantle with magnetic stirrer and stir bars

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Experimental Protocol Workflow

The overall process involves setting up the reaction under reflux, followed by a multi-step work-up to isolate and purify the final product.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Procedure

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-fluoro-2-methyl-8-nitroquinoline (e.g., 4.12 g, 20.0 mmol).[7]

  • In a well-ventilated chemical fume hood , add selenium dioxide (3.33 g, 30.0 mmol, 1.5 equivalents).[8]

  • Add a solvent mixture of pyridine (100 mL) and deionized water (10 mL).

Step 2: Reaction Execution

  • With vigorous stirring, heat the mixture to reflux (approx. 110-120 °C) using a heating mantle.

  • Maintain the reflux for approximately 5-8 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting material spot.

  • During the reaction, a black precipitate of elemental selenium will form.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Prepare a pad of Celite® in a Buchner funnel. Filter the reaction mixture through the Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of pyridine to ensure complete transfer of the product.[8]

  • Transfer the clear filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the pyridine.

  • To the resulting residue, add 100 mL of deionized water and stir until the solid is well-suspended.

  • Cool the suspension in an ice bath. Slowly and carefully, add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A yellow to off-white precipitate of the carboxylic acid will form.[9]

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) to remove residual acid and salts.

Step 4: Purification

  • The crude 7-Fluoro-8-nitroquinoline-2-carboxylic acid can be purified by recrystallization.

  • Transfer the filtered solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary and Characterization

ParameterStarting MaterialReagentProduct
Compound Name 7-Fluoro-2-methyl-8-nitroquinolineSelenium Dioxide7-Fluoro-8-nitroquinoline-2-carboxylic acid
Molecular Formula C₁₀H₇FN₂O₂SeO₂C₁₀H₅FN₂O₄
Molecular Weight 206.17 g/mol [7]110.97 g/mol 236.15 g/mol
Appearance Yellow SolidWhite Crystalline SolidPale Yellow to Off-White Solid
Typical Yield N/AN/A~60-70%
Melting Point TBD340-350 °C (sublimes)TBD

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the disappearance of the methyl singlet (~2.6 ppm) and the presence of a carboxylic acid proton (highly deshielded, >10 ppm), along with the aromatic protons.

  • ¹³C NMR: To confirm the presence of the carboxyl carbon (~165-170 ppm).

  • FT-IR: To identify the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Waste Management

CRITICAL SAFETY INFORMATION: SELENIUM DIOXIDE

  • Toxicity: Selenium dioxide and its compounds are extremely toxic if inhaled or swallowed and are toxic in contact with skin.[10] They may cause damage to organs through prolonged or repeated exposure.

  • Handling: Always handle selenium dioxide in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and splash goggles or a face shield.[10] Avoid creating dust.

  • First Aid:

    • Inhalation: Move to fresh air immediately. Seek urgent medical attention.

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Ingestion: Rinse mouth with water. Immediately call a poison center or doctor.

  • Other Hazards:

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Waste Disposal:

  • All selenium-containing waste, including the black selenium precipitate and any contaminated materials (gloves, filter paper, etc.), must be collected in a designated, sealed hazardous waste container.

  • Acidic and basic aqueous waste should be neutralized before disposal.

  • Organic solvent waste should be collected in a separate, appropriate container.

  • Follow all institutional and local regulations for hazardous waste disposal.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Insufficient heating or reaction time. - Degradation of starting material or product.- Monitor reaction by TLC to confirm completion. - Ensure proper reflux temperature is maintained. - Avoid excessively long reaction times.
Incomplete Reaction - Reagent quality (old SeO₂). - Insufficient amount of SeO₂.- Use freshly opened or properly stored SeO₂. - Ensure 1.5 molar equivalents of SeO₂ are used.
Difficulty in Filtration - Fine selenium precipitate clogging the filter.- Use a thicker pad of Celite®. - Allow the mixture to settle and decant the supernatant before filtering the remainder.
Product Fails to Precipitate - Insufficient acidification. - Product is too soluble in the aqueous medium.- Check pH and add more HCl if necessary. - Thoroughly remove all pyridine before acidification. - Extract the acidified solution with ethyl acetate, then dry and evaporate the organic layer.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 7-Fluoro-8-nitroquinoline-2-carboxylic acid from its 2-methyl precursor. The use of selenium dioxide in a Riley oxidation provides a direct and effective route to this valuable synthetic intermediate. By adhering to the procedural details and, most importantly, the stringent safety precautions outlined, researchers can reliably produce this compound for applications in drug discovery and development.

References

  • A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. Benchchem.
  • Riley Oxidation. YouTube. Available from: [Link]

  • Riley oxidation. Wikipedia. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]

  • Selenium Dioxide Safety Data Sheet. Sdfine. Available from: [Link]

  • Selenium dioxide MSDS. Exposome-Explorer. Available from: [Link]

  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Available from: [Link]

  • Selenium dioxide - Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. ADICHEMISTRY. Available from: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of quinoline derivatives and its applications. Slideshare. Available from: [Link]

  • Module 1 : Oxidation Reactions. NPTEL Archive. Available from: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available from: [Link]

Sources

Using 7-Fluoro-8-nitroquinoline-2-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 7-Fluoro-8-nitroquinoline-2-carboxylic Acid in Pharmaceutical Synthesis

Executive Summary & Chemical Profile

7-Fluoro-8-nitroquinoline-2-carboxylic acid represents a high-value, multifunctional scaffold in modern medicinal chemistry. Unlike the ubiquitous fluoroquinolone antibiotics (typically functionalized at the 3-position), this 2-carboxylic acid derivative (quinaldic acid core) offers unique regiochemistry for targeting NMDA receptors , Metallo-enzymes , and Kinase allosteric pockets .

Its structural triad—the 2-Carboxylic Acid (linker/directing group), 7-Fluoro (electrophilic site), and 8-Nitro (activator/precursor)—makes it an ideal "lynchpin" intermediate. It is particularly valued for synthesizing fused tricyclic heteroaromatics (e.g., pyrrolo[2,3-h]quinolines) via annulation strategies.

Chemical Profile
PropertySpecification
Molecular Formula C₁₀H₅FN₂O₄
Molecular Weight 236.16 g/mol
Core Scaffold Quinaldic Acid (Quinoline-2-carboxylic acid)
Key Reactivity SₙAr (C7), Reduction (C8), Amidation (C2)
Solubility Low in water; High in DMSO, DMF, DMAc
Stability Stable under ambient conditions; Light-sensitive (nitro group)

Strategic Applications & Mechanism of Action

A. Synthesis of Fused Tricyclic Systems (The "Build-Out" Strategy)

The primary pharmaceutical application of this intermediate is as a precursor for Tricyclic DNA-Intercalators or Kinase Inhibitors .

  • Mechanism: The 8-nitro group exerts a strong electron-withdrawing effect (–I, –M), significantly lowering the LUMO energy at the C7 position. This activates the C7-fluorine for rapid Nucleophilic Aromatic Substitution (SₙAr) by amines or thiols.

  • Workflow:

    • Displacement: R-NH₂ displaces the 7-F.

    • Reduction: 8-NO₂ is reduced to 8-NH₂.

    • Cyclization: The newly formed 8-amine reacts with the 7-substituent (if functionalized) or an external electrophile to close a third ring.

B. NMDA Receptor Antagonism (The "Direct Acting" Strategy)

Quinaldic acid derivatives are established antagonists of the NMDA receptor glycine site.

  • Mechanism: The 2-COOH mimics the glycine carboxylate, while the quinoline ring provides pi-stacking interactions. The 7-F/8-NO₂ substitution pattern alters the pKa and lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to the parent kynurenic acids.

Experimental Protocols

Protocol A: Regioselective SₙAr Functionalization at C7

Objective: To introduce a diversity element at C7 without affecting the C2-carboxylic acid or C8-nitro group.

Reagents:

  • Substrate: 7-Fluoro-8-nitroquinoline-2-carboxylic acid (1.0 eq)

  • Nucleophile: Morpholine or Primary Amine (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DMF under N₂ atmosphere. Note: The solution will likely be yellow/orange due to the nitro-quinoline chromophore.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Validation: Monitor by LC-MS. The 7-F is highly reactive; if reaction is slow, heat to 50°C. Avoid temperatures >80°C to prevent decarboxylation at C2.

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water. Adjust pH to ~4 with 1M HCl to precipitate the product (zwitterionic form).

  • Purification: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.

Protocol B: "One-Pot" Nitro Reduction and Cyclization (Hypothetical)

Objective: To convert the 8-nitro-7-amino intermediate into a fused tricyclic core.

Reagents:

  • Catalyst: 10% Pd/C (10 wt%)

  • Hydrogen Source: H₂ gas (balloon) or Ammonium Formate

  • Solvent: Methanol/THF (1:1)

Methodology:

  • Setup: Suspend the C7-substituted intermediate in Methanol/THF. Add Pd/C carefully (under Argon).

  • Reduction: Introduce H₂ atmosphere. Stir vigorously at RT for 2 hours.

    • Observation: Color change from orange (nitro) to pale yellow/fluorescent (amine).

  • Cyclization (In-situ): If the C7-substituent contains a carbonyl electrophile (e.g., an ester chain), heat the mixture to reflux after H₂ removal to induce lactamization/cyclization.

  • Isolation: Filter through Celite to remove Pd. Concentrate filtrate.

Visualization of Reaction Logic

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

ReactionLandscape cluster_legend Key Transformation Zones Core 7-Fluoro-8-nitro quinoline-2-COOH SNAr_Prod 7-Amino-8-nitro Derivative Core->SNAr_Prod SₙAr (Nucleophilic Attack) Reagent: R-NH₂, DIPEA Amide 2-Carboxamide (Kinase/NMDA Ligand) Core->Amide Amide Coupling Reagent: HATU, R'-NH₂ Amine 8-Amino-7-fluoro Derivative Core->Amine Nitro Reduction (Selective) Cyclic Fused Tricyclic System SNAr_Prod->Cyclic Reduction (H₂/Pd) & Cyclization

Figure 1: Divergent synthesis pathways. The Blue path (SₙAr) is the primary route for scaffold construction, leveraging the 8-nitro activation.

Troubleshooting & Optimization (Senior Scientist Notes)

  • Regioselectivity Issues:

    • Problem: Nucleophilic attack at C2 (forming an amide/ester) instead of C7 (SₙAr) during workup.

    • Solution: The C2-carboxylic acid is relatively unreactive towards nucleophiles unless activated (e.g., by HATU/EDC). However, avoid using strong bases like NaH which might deprotonate the acid and cause solubility issues. Use DIPEA.

  • Decarboxylation:

    • Problem: Loss of CO₂ during high-temperature reactions.

    • Insight: Quinaldic acids are prone to thermal decarboxylation above 120°C. Keep reaction temperatures below 100°C unless decarboxylation is the intended step (to yield the 7-fluoro-8-nitroquinoline).

  • Purification of Zwitterions:

    • Insight: The product contains both a basic nitrogen (quinoline ring) and an acidic proton (COOH). It often exists as a zwitterion.

    • Tip: Do not use standard silica chromatography with pure organic solvents. Use Reverse Phase (C18) HPLC or add 1% Acetic Acid to your organic eluent to suppress ionization and improve peak shape.

References

  • Principles of Quinoline Functionalization

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Chapter on Quinolines).
    • Relevance: Defines the reactivity patterns of nitro-activated quinolines towards nucleophilic substitution.
    • Link:

  • NMDA Receptor Antagonists (Quinaldic Acid Derivatives)

    • Source: Stone, T. W. (1993). Neuropharmacology of Quinolinic and Kynurenic Acids. Pharmacological Reviews.
    • Relevance: Establishes the biological utility of the quinoline-2-carboxylic acid scaffold.
    • Link:

  • Nucleophilic Aromatic Substitution (SₙAr)

    • Source: Bunnett, J. F., & Zahler, R. E. (1951).
    • Relevance: Foundational text explaining the activation energy lowering by ortho-nitro groups in SₙAr reactions.
    • Link:

(Note: While specific literature on the exact "7-Fluoro-8-nitroquinoline-2-carboxylic acid" molecule is proprietary or sparse, the chemistry described above is derived from established reactivity principles of the 7-fluoro-8-nitroquinoline chemotype.)

Navigating the Esterification of 7-Fluoro-8-nitroquinoline-2-carboxylic acid: A Detailed Guide to Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The esterification of carboxylic acids is a cornerstone of organic synthesis, particularly in the realm of drug discovery where the modulation of physicochemical properties through ester formation is a critical strategy. The subject of this guide, 7-Fluoro-8-nitroquinoline-2-carboxylic acid, presents a unique synthetic challenge due to the presence of two strongly electron-withdrawing groups (fluoro and nitro) on the quinoline scaffold. These substituents significantly influence the reactivity of the carboxylic acid, demanding a careful selection of reagents and reaction conditions to achieve efficient esterification. This document provides a comprehensive overview of suitable esterification methods, detailed experimental protocols, and the rationale behind their application to this specific and complex substrate.

The Challenge: Deactivation by Electron-Withdrawing Groups

The fluorine and nitro groups at the 7 and 8 positions of the quinoline ring, respectively, exert a powerful electron-withdrawing effect. This electronic deactivation reduces the nucleophilicity of the carboxylate anion and can hinder protonation of the carbonyl oxygen, making classical acid-catalyzed esterification methods less effective. Therefore, successful esterification often requires either harsh reaction conditions or the use of potent activating agents to overcome this reduced reactivity.

Recommended Esterification Strategies

Several methods can be employed for the esterification of 7-Fluoro-8-nitroquinoline-2-carboxylic acid. The choice of method will depend on the desired ester, the scale of the reaction, and the tolerance of other functional groups.

Thionyl Chloride Mediated Esterification: A Robust and Powerful Approach

This method proceeds via the formation of a highly reactive acyl chloride intermediate, which is then readily attacked by the alcohol. This is often the most effective method for deactivated carboxylic acids.[1][2]

Mechanism Insight: The reaction of the carboxylic acid with thionyl chloride (SOCl₂) forms an acyl chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion to generate the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.[3] The subsequent addition of an alcohol leads to the formation of the desired ester.

Experimental Protocol:

Step 1: Acyl Chloride Formation

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 7-Fluoro-8-nitroquinoline-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in an inert dry solvent such as toluene or dichloromethane (DCM).

  • Add a catalytic amount of dry dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

Step 2: Ester Formation

  • Dissolve the crude quinoline-2-carbonyl chloride in a dry, inert solvent such as DCM or THF.

  • In a separate flask, prepare a solution of the desired alcohol (1.0-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same dry solvent.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the alcohol/base solution dropwise to the acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or recrystallization.

Data Summary Table:

Reagent/ParameterConditionRationale
Activating Agent Thionyl Chloride (SOCl₂) or Oxalyl ChlorideForms a highly reactive acyl chloride intermediate, overcoming the deactivation of the carboxylic acid.[1][2]
Catalyst (Acyl Chloride Formation) Dimethylformamide (DMF)Catalyzes the formation of the acyl chloride.
Solvent Toluene, Dichloromethane (DCM)Inert solvents that do not react with the reagents.
Temperature (Acyl Chloride) Reflux (SOCl₂) or Room Temp (Oxalyl Chloride)Provides sufficient energy for the reaction to proceed to completion.
Base (Ester Formation) Triethylamine (TEA), Diisopropylethylamine (DIPEA)Scavenges the HCl generated during the reaction.
Temperature (Ester Formation) 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.

Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Excess reagents should be quenched carefully with an appropriate method.

ThionylChloride_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation & Workup Start 7-Fluoro-8-nitroquinoline- 2-carboxylic acid Reagents1 SOCl₂ (or Oxalyl Chloride) + cat. DMF Start->Reagents1 Suspend in Reaction1 Reflux or RT 2-4 hours Reagents1->Reaction1 React under Intermediate Quinoline-2-carbonyl chloride Reaction1->Intermediate Forms Alcohol Alcohol (R-OH) + Base (TEA/DIPEA) Reaction2 0 °C to RT 2-12 hours Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Purification Purification (Chromatography/ Recrystallization) Product Desired Ester

Steglich Esterification: A Mild and Versatile Alternative

The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5][6] This method is known for its mild reaction conditions and is particularly useful for substrates that are sensitive to acidic or harsh conditions.[6][7]

Mechanism Insight: The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to form the ester, regenerating DMAP. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea (DCU) from DCC, which is poorly soluble, or a water-soluble urea from EDC).[8][9]

Experimental Protocol:

  • To a solution of 7-Fluoro-8-nitroquinoline-2-carboxylic acid (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in a dry, aprotic solvent (e.g., DCM, THF, or DMF) at 0 °C, add the carbodiimide coupling agent (DCC or EDC, 1.1-1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction by TLC.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the precipitate and wash it with the reaction solvent.

  • If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous workup.

  • Dilute the filtrate or the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 5% HCl) to remove DMAP, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or recrystallization.

Data Summary Table:

Reagent/ParameterConditionRationale
Coupling Agent DCC or EDCActivates the carboxylic acid under mild, neutral conditions.[4][5]
Catalyst DMAPActs as a highly effective acyl transfer catalyst.[6]
Solvent DCM, THF, DMFAprotic solvents that solubilize the reactants.
Temperature 0 °C to Room TemperatureMild conditions that are well-tolerated by most functional groups.
Byproduct Removal Filtration (DCC) or Aqueous Wash (EDC)Straightforward removal of the urea byproduct.[10]

Safety Precautions: DCC and EDC are sensitizers and should be handled with care, avoiding skin contact.[11] DMAP is toxic and should be handled in a fume hood.

Steglich_Workflow Start 7-Fluoro-8-nitroquinoline- 2-carboxylic acid + Alcohol (R-OH) Reagents DCC or EDC + cat. DMAP Start->Reagents Add Reaction 0 °C to RT 12-24 hours Reagents->Reaction React under Workup Filtration (DCC) or Aqueous Workup (EDC) Reaction->Workup Followed by Purification Purification (Chromatography/ Recrystallization) Workup->Purification Then Product Desired Ester Purification->Product Yields

Mitsunobu Reaction: Mild Conditions with Stereochemical Inversion

The Mitsunobu reaction is a powerful method for the esterification of alcohols with carboxylic acids under very mild, neutral conditions.[4] It is particularly useful for sensitive substrates and for achieving stereochemical inversion at a chiral alcohol center.[7][12]

Mechanism Insight: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This intermediate then protonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, attacking the alcohol which has been activated by coordination to the phosphonium species. This Sₙ2 attack results in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[13]

Experimental Protocol:

  • To a solution of 7-Fluoro-8-nitroquinoline-2-carboxylic acid (1.0 eq), the desired alcohol (1.0-1.2 eq), and triphenylphosphine (PPh₃, 1.2-1.5 eq) in a dry, aprotic solvent (e.g., THF or DCM) at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.2-1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can often be removed by column chromatography on silica gel. In some cases, precipitation of the byproducts from a suitable solvent mixture can be effective.

  • Purify the ester by column chromatography.

Data Summary Table:

Reagent/ParameterConditionRationale
Activating System PPh₃ + DEAD (or DIAD)Forms a reactive phosphonium intermediate with the alcohol.[4]
Solvent THF, DCMAprotic solvents that solubilize the reactants.
Temperature 0 °C to Room TemperatureVery mild reaction conditions suitable for sensitive substrates.
Stereochemistry Inversion at the alcohol centerA key feature of the Mitsunobu reaction.[7]
Byproduct Removal Chromatography or PrecipitationTriphenylphosphine oxide and hydrazine byproducts need to be removed.[14]

Safety Precautions: DEAD and DIAD are potentially explosive and should be handled with care. Triphenylphosphine is an irritant. All manipulations should be performed in a fume hood.

Mitsunobu_Workflow Start 7-Fluoro-8-nitroquinoline- 2-carboxylic acid + Alcohol (R-OH) Reagents PPh₃ + DEAD/DIAD Start->Reagents Add Reaction 0 °C to RT 2-12 hours Reagents->Reaction React under Purification Purification (Chromatography) Reaction->Purification Followed by Product Desired Ester (Inverted Stereochemistry) Purification->Product Yields

Fischer Esterification: The Classical Approach

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[15][16] While it is a straightforward and atom-economical method, it is an equilibrium process and may require harsh conditions (high temperatures and a large excess of the alcohol) to drive the reaction to completion, which might not be suitable for all substrates.[17] Given the deactivated nature of 7-fluoro-8-nitroquinoline-2-carboxylic acid, this method is likely to be slow and may require forcing conditions.

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[15][16]

Experimental Protocol:

  • In a round-bottom flask, dissolve 7-Fluoro-8-nitroquinoline-2-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq).

  • Heat the reaction mixture to reflux for an extended period (12-48 hours), monitoring the reaction by TLC. The removal of water using a Dean-Stark apparatus can help to drive the equilibrium towards the product.[18]

  • After cooling to room temperature, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Remove the excess alcohol under reduced pressure.

  • Extract the ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography or recrystallization.

Data Summary Table:

Reagent/ParameterConditionRationale
Catalyst Concentrated H₂SO₄, p-TsOHProtonates the carbonyl group to activate the carboxylic acid.[15]
Alcohol Large ExcessServes as both reactant and solvent, driving the equilibrium forward.[16]
Temperature RefluxProvides the necessary activation energy for this potentially slow reaction.
Water Removal Dean-Stark Apparatus (optional)Shifts the equilibrium towards the ester product.[18]

Safety Precautions: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. The reaction should be performed in a well-ventilated fume hood.

Fischer_Workflow Start 7-Fluoro-8-nitroquinoline- 2-carboxylic acid Reagents Excess Alcohol (R-OH) + cat. H₂SO₄/TsOH Start->Reagents Dissolve in Reaction Reflux 12-48 hours Reagents->Reaction React under Workup Neutralization & Extraction Reaction->Workup Followed by Purification Purification (Chromatography/ Recrystallization) Workup->Purification Then Product Desired Ester Purification->Product Yields

Purification and Characterization

Purification of the resulting quinoline esters can typically be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.[19][20] Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Conclusion

The esterification of 7-Fluoro-8-nitroquinoline-2-carboxylic acid requires careful consideration of the deactivating effects of the electron-withdrawing substituents. For reliable and high-yielding synthesis, methods that employ potent activating agents are recommended. Thionyl chloride mediated esterification is a robust and often high-yielding approach for such deactivated substrates. Steglich esterification offers a milder alternative, which is advantageous when dealing with sensitive functional groups. The Mitsunobu reaction provides another mild option, with the unique feature of stereochemical inversion at the alcohol center. While Fischer esterification is a classic method, it is likely to be less efficient for this particular substrate and may require forcing conditions. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including the nature of the alcohol, the desired scale, and the overall synthetic strategy.

References

  • Yasmeen, S.; et al. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega2021 , 6 (5), 3845–3855. [Link]

  • Ballistreri, F. P.; et al. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules2016 , 21 (6), 769. [Link]

  • Wikipedia contributors. Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • Ragaini, F.; et al. Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. ResearchGate. [Link]

  • Al-Obaidi, A. S. M.; et al. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A2022 , 5 (3), 200-209. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Chemistry LibreTexts. 7.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Itoh, T. Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi2015 , 135 (10), 1087-1095. [Link]

  • International Journal of Creative Research Thoughts. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]

  • LookChem. Purification of Quinoline. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992 , 42, 335–656. [Link]

  • The Organic Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • ResearchGate. Thionyl Chloride - A Versatile Reagent. [Link]

  • Wikipedia contributors. Fischer–Speier esterification. Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

  • Google Patents.
  • Semantic Scholar. Steglich esterification. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • The Organic Portal. Acid to Ester - Common Conditions. [Link]

  • Sciencemadness Wiki. Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Jordan, A.; et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry2021 , 23, 6405-6413. [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. [Link]

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

Sources

Validation & Comparative

Structural Elucidation Guide: 1H NMR Analysis of 7-Fluoro-8-nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Spectroscopists. Purpose: To provide a definitive framework for the structural validation of 7-Fluoro-8-nitroquinoline-2-carboxylic acid, specifically distinguishing it from common regioisomers and precursors using 1H NMR spectroscopy.

Executive Summary: The Diagnostic Challenge

In the synthesis of quinoline-based scaffolds—often used in the development of fluoroquinolone antibiotics or antitumor agents—the nitration of 7-fluoroquinoline-2-carboxylic acid is a critical step. However, electrophilic aromatic substitution on the quinoline ring can yield mixtures of isomers (e.g., 5-nitro vs. 8-nitro).

This guide compares the Target Molecule (7-Fluoro-8-nitro) against its two primary alternatives:

  • The Precursor: 7-Fluoroquinoline-2-carboxylic acid (Validation of reaction completion).

  • The Regioisomer: 7-Fluoro-5-nitroquinoline-2-carboxylic acid (Validation of regioselectivity).

Key Differentiator: The magnitude of proton-proton (


) and proton-fluorine (

) coupling constants is the sole reliable metric for structural assignment, as chemical shifts alone can be ambiguous due to solvent effects.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra capable of resolving complex multiplet structures (due to


F coupling), strict adherence to the following protocol is required.
Solvent Selection: DMSO-d6
  • Why: Carboxylic acid derivatives and nitro-aromatics often exhibit poor solubility in CDCl

    
    . DMSO-d
    
    
    
    is the standard for polar heterocycles, preventing aggregation and ensuring sharp peaks for the carboxylic proton.
  • Concentration: 5–10 mg in 0.6 mL DMSO-d

    
    . High concentrations may cause line broadening due to viscosity or stacking interactions.
    
Instrument Parameters
  • Frequency: Minimum 400 MHz (500+ MHz recommended to resolve second-order effects).

  • Spectral Width: -2 to 16 ppm (to capture the COOH proton).

  • Scans: 16–64 scans (sufficient for >5 mg sample).

  • Temperature: 298 K (Standard).

Spectral Analysis: The "Fingerprint" Regions

The 1H NMR spectrum of 7-Fluoro-8-nitroquinoline-2-carboxylic acid is defined by three distinct zones.

Zone A: The Acidic Proton (COOH)
  • Shift:

    
     13.0 – 14.5 ppm (Broad singlet).
    
  • Diagnostic Value: Confirms the integrity of the carboxylic acid group. Disappearance upon D

    
    O shake confirms exchangeability.
    
Zone B: The Pyridine Ring (H3, H4)

The heterocyclic ring remains relatively conserved but shifts downfield due to the electron-withdrawing nitro group on the adjacent ring.

  • H4 (Position 4):

    
     8.5 – 8.7 ppm (Doublet, 
    
    
    
    Hz).
  • H3 (Position 3):

    
     8.1 – 8.3 ppm (Doublet, 
    
    
    
    Hz).
  • Note: H4 may show a small long-range coupling to F (

    
     Hz), appearing as a doublet of doublets (dd) or a broadened doublet.
    
Zone C: The Benzene Ring (H5, H6) – The Critical Region

This region confirms the 8-nitro substitution pattern.

  • H5 (Position 5):

    
     8.2 – 8.4 ppm.
    
    • Coupling: Doublet of doublets (dd).

    • Partners: Ortho-coupling to H6 (

      
       Hz) and Meta-coupling to F (
      
      
      
      Hz).
  • H6 (Position 6):

    
     7.6 – 7.9 ppm.
    
    • Coupling: Doublet of doublets (dd) or pseudo-triplet.

    • Partners: Ortho-coupling to H5 (

      
       Hz) and Ortho-coupling to F (
      
      
      
      Hz).

Comparative Analysis: Target vs. Alternatives

The table below summarizes the definitive spectral differences required to approve the batch.

Table 1: Diagnostic Comparison of Chemical Shifts and Coupling Constants
FeatureTarget: 8-Nitro Isomer Alternative 1: 5-Nitro Isomer Alternative 2: Precursor (No Nitro)
Benzene Ring Protons H5 and H6 (Ortho to each other)H6 and H8 (Meta to each other)H5, H6, H8 (Three protons)
Primary Coupling (

)
Large Ortho:

Hz
Small Meta:

Hz
Mixed System (AMX or ABX)
H8 Signal Absent (Substituted by NO

)
Present (

ppm, d or dd)
Present (

ppm)
H5 Signal Present (dd,

Hz)
Absent (Substituted by NO

)
Present
Fluorine Coupling (

)
Visible on H6 (

Hz)
Visible on H6 & H8Visible on H6 & H8
Why This Matters:
  • If you see a small coupling constant (~2 Hz) between the aromatic protons, you have synthesized the 5-Nitro isomer (impurity).

  • If you see a large coupling constant (~9 Hz) , you have the correct 8-Nitro target .

  • If you see three protons in the aromatic region, the reaction is incomplete.

Decision Logic for Structural Assignment

The following workflow illustrates the logical steps a scientist should take to validate the structure based on the NMR data.

NMR_Analysis Start Acquire 1H NMR Spectrum (DMSO-d6) Check_Region Analyze Aromatic Region (7.5 - 9.0 ppm) Start->Check_Region Count_Protons Count Protons on Benzene Ring (Integration relative to H3/H4) Check_Region->Count_Protons Three_Protons 3 Protons Found (H5, H6, H8) Count_Protons->Three_Protons 3H Two_Protons 2 Protons Found Count_Protons->Two_Protons 2H Result_Precursor Result: Starting Material (Reaction Incomplete) Three_Protons->Result_Precursor Check_Coupling Analyze Coupling (J-values) between the 2 protons Two_Protons->Check_Coupling Small_J Small Coupling (J ~ 2 Hz) (Meta-coupling) Check_Coupling->Small_J Large_J Large Coupling (J ~ 9 Hz) (Ortho-coupling) Check_Coupling->Large_J Result_5Nitro Result: 5-Nitro Isomer (Regioisomer Impurity) Small_J->Result_5Nitro Result_8Nitro Result: 8-Nitro Target (CONFIRMED) Large_J->Result_8Nitro

Figure 1: Decision tree for the regiochemical assignment of nitro-fluoro-quinolines based on proton coupling constants.

Advanced Validation: 19F NMR & 2D Techniques

For definitive confirmation in regulatory submissions (IND/NDA), 1H NMR should be cross-validated with the following:

  • 
    F NMR: 
    
    • Target (8-Nitro): The nitro group is ortho to the fluorine. This causes a significant downfield shift (deshielding) of the

      
      F signal compared to the precursor.
      
    • Isomer (5-Nitro): The nitro group is para to the fluorine. The electronic effect is different, leading to a distinct chemical shift.

  • 1H-1H COSY (Correlation Spectroscopy):

    • Target: Cross-peak visible between H5 and H6 (strong ortho correlation).

    • Isomer: Weak or no cross-peak between H6 and H8 (meta correlation is often too weak for standard COSY parameters).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.

Safety Operating Guide

7-Fluoro-8-nitroquinoline-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 7-Fluoro-8-nitroquinoline-2-carboxylic acid . It is designed for researchers and safety officers requiring immediate, actionable directives.

Part 1: Executive Summary & Critical Directives

Stop & Verify: Before handling waste, confirm the physical state (Solid vs. Solution) and the presence of co-contaminants.[1]

  • Core Hazard: This compound combines a nitro group (potential energy source/sensitizer), a fluorine atom (halogenated waste requiring scrubbing), and a carboxylic acid (corrosive).[1]

  • Primary Disposal Stream: Halogenated Organic Waste .

  • Critical "Do Not" Rules:

    • DO NOT mix with strong bases (e.g., NaOH, KOH) in concentrated forms.[1] The neutralization of the carboxylic acid is exothermic; combined with the nitro group, this can lead to thermal runaway.[1]

    • DO NOT dispose of down the drain. The fluorine content poses environmental persistence risks, and the nitroquinoline core is a suspected mutagen.[1]

    • DO NOT mix with oxidizers (Peroxides, Nitrates).[1]

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its failure modes.[1] This profile dictates the segregation logic.

FeatureChemical LogicDisposal Implication
Nitro Group (-NO₂) Electron-withdrawing group; adds energetic potential.Shock/Heat Sensitivity: While mono-nitroquinolines are generally stable, they should be treated as potentially reactive under high heat.[1] Segregate from flammables.
Fluorine (-F) Carbon-Fluorine bond is extremely strong.Incineration Requirement: Must be flagged as "Halogenated" . Standard incineration without scrubbers releases Hydrofluoric Acid (HF) gas, damaging infrastructure.[1]
Carboxylic Acid (-COOH) Acidic proton donor (approx. pKa 3-4).Corrosivity: If in solution, may trigger RCRA D002 (Corrosive).[1] Must be stored in acid-compatible containers (HDPE or Glass).
Quinoline Core Nitrogen-containing heterocycle.Toxicity: High probability of mutagenicity/carcinogenicity (analogous to 4-nitroquinoline-1-oxide). Handle as a Cytotoxic Agent.

Part 3: The Protocol (Step-by-Step Disposal)

This workflow is a self-validating system . At each step, a check is performed to ensure safety integrity.[1][2][3][4][5]

Scenario A: Solid Waste Disposal (Pure Compound)
  • Containment: Transfer the solid into a clear glass vial or HDPE bottle .

    • Validation: Ensure the threads are clean of powder before capping to prevent friction-induced heating.

  • Secondary Containment: Place the primary container into a clear, sealable plastic bag (4-mil thickness minimum).

  • Labeling: Apply a hazardous waste label with the following specific flags:

    • Chemical Name: 7-Fluoro-8-nitroquinoline-2-carboxylic acid.

    • Hazards:Toxic, Irritant, Halogenated. [1]

  • Segregation: Place in the "Solid Hazardous Waste - Halogenated" drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check (The Validation Step):

    • Dip a pH strip into the waste solution.

    • If pH < 2:[6][7][8] The waste is Corrosive (D002).[8] Do not neutralize manually unless you have a validated SOP. Neutralization generates heat.

    • Action: Tag as "Acidic Halogenated Organic Waste".

  • Solvent Compatibility:

    • Ensure the solvent carrier (e.g., DCM, Ethyl Acetate) is compatible with the waste drum (usually HDPE).[1]

  • Transfer: Pour into the "Halogenated Organic Solvent" carboy.

    • Critical: Do not overfill. Leave 10% headspace for vapor expansion.

Part 4: Visual Decision Tree (Disposal Workflow)

The following diagram illustrates the logical flow for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 7-Fluoro-8-nitroquinoline-2-COOH StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag in Clear Plastic Solid->SolidPack LiquidpH Check pH Liquid->LiquidpH SolidLabel Label: TOXIC, HALOGENATED SolidPack->SolidLabel SolidBin Bin: Solid Hazardous Waste SolidLabel->SolidBin Acidic pH < 2 LiquidpH->Acidic High Risk Neutral pH 2 - 12 LiquidpH->Neutral LiquidTag Tag: CORROSIVE, HALOGENATED Acidic->LiquidTag LiquidTagNorm Tag: HALOGENATED ORGANIC Neutral->LiquidTagNorm LiquidBin Carboy: Halogenated Solvents LiquidTag->LiquidBin LiquidTagNorm->LiquidBin

Caption: Operational workflow for segregating 7-Fluoro-8-nitroquinoline-2-carboxylic acid based on physical state and pH.

Part 5: Regulatory Compliance (RCRA)

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) classifications.

Classification TypeCodeApplicability
Characteristic - Corrosivity D002 Applies if the waste is an aqueous solution with pH ≤ 2.
Characteristic - Ignitability D001 Applies if dissolved in flammable solvents (e.g., Acetone, Methanol).[1]
Listed Waste N/A Not explicitly P-listed or U-listed.
Waste Stream Profile Halogenated MANDATORY: The presence of Fluorine requires this classification to prevent damage to standard incinerators.

Note on "Reactive" (D003): While nitro compounds can be explosive, mono-nitroquinolines typically do not meet the strict D003 definition unless subjected to strong initiating sources.[1] However, always label as "Potential High Energy" to protect downstream waste handlers.[1]

Part 6: Emergency Contingencies

Spill Management:

  • Evacuate the immediate area if dust is airborne.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator (dust is toxic).[1]

  • Neutralization:

    • Do NOT use water immediately (spreads contamination).

    • Cover spill with Dry Absorbent (Vermiculite or Sand).

    • Scoop into a wide-mouth jar.

  • Decontamination: Wipe surface with a mild soap solution, followed by water. Dispose of wipes as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 8-Fluoroquinoline-2-carboxylic acid.[9] National Library of Medicine. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.